molecular formula C27H18ClN7Na4O16S5 B12764707 Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 23354-52-1

Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12764707
CAS No.: 23354-52-1
M. Wt: 984.2 g/mol
InChI Key: VEJNUEOLNOYTLZ-UHFFFAOYSA-J
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Description

Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the azo compound. The process typically includes:

    Diazotization: This involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a naphthol derivative, to form the azo compound.

    Sulphonation: The azo compound undergoes sulphonation to introduce sulphonate groups, enhancing its solubility in water.

    Chlorination and Amination: The compound is further modified by introducing chlorine and amino groups through chlorination and amination reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, especially at the chlorine and sulphonate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye and pigment due to its vibrant color properties. It is also used as a reagent in various analytical techniques.

Biology

In biological research, the compound is used as a staining agent for microscopy and other imaging techniques. Its ability to bind to specific biological molecules makes it useful in various diagnostic applications.

Medicine

In medicine, the compound is explored for its potential therapeutic properties, particularly in targeting specific cellular pathways.

Industry

Industrially, the compound is used in the production of textiles, plastics, and other materials where vibrant colors are desired. Its stability and solubility make it a valuable component in various formulations.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with specific molecular targets. The azo group can participate in electron transfer reactions, while the sulphonate groups enhance its solubility and binding properties. The chlorine and amino groups contribute to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-3-hydroxy-2-((2-sulphonatophenyl)azo)naphthalene-1,7-disulphonate
  • Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-2-((2-sulphonatophenyl)azo)naphthalene-1,7-disulphonate

Uniqueness

The uniqueness of Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate lies in its specific structural arrangement, which imparts distinct color properties and reactivity. The presence of multiple sulphonate groups enhances its solubility, making it suitable for various applications.

Properties

CAS No.

23354-52-1

Molecular Formula

C27H18ClN7Na4O16S5

Molecular Weight

984.2 g/mol

IUPAC Name

tetrasodium;5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-15-4-3-5-16(12-15)52(37,38)9-8-51-56(48,49)50)33-27(32-25)30-19-13-17(53(39,40)41)10-14-11-21(55(45,46)47)23(24(36)22(14)19)35-34-18-6-1-2-7-20(18)54(42,43)44;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4

InChI Key

VEJNUEOLNOYTLZ-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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